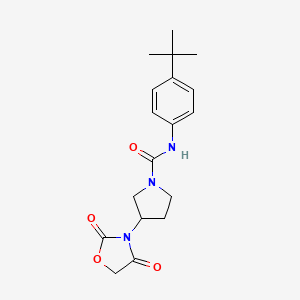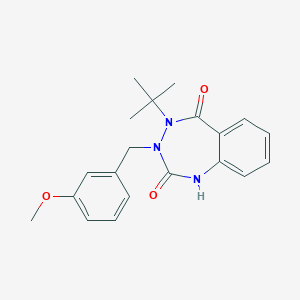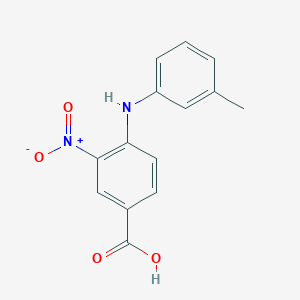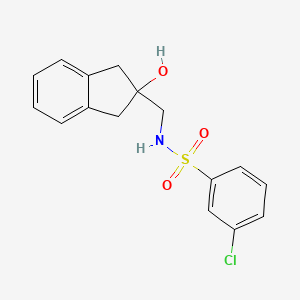
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for B-cell development and survival. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Overview
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide is a compound that may be explored within the realm of organic chemistry and medicinal chemistry for its potential in various applications. Given its structure, it could be related to research areas focusing on heterocyclic chemistry, synthesis of biologically active molecules, and development of pharmaceuticals.
Synthetic Applications
Chiral sulfinamides, such as tert-butanesulfinamide, have been widely utilized in the asymmetric synthesis of amines and their derivatives, suggesting a potential application area for related compounds in stereoselective synthesis. The synthesis of structurally diverse N-heterocycles, which are crucial in natural products and therapeutics, can be mediated by such compounds (Philip et al., 2020).
Biological Activities
Functional chemical groups, including those present in N-(4-(tert-butyl)phenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide, may serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity. Heterocycles with nitrogen, sulfur, and oxygen atoms have been identified as potential sources for novel CNS-acting drugs, indicating the relevance of such compounds in the development of therapeutics for CNS disorders (Saganuwan, 2017).
Catalytic and Material Applications
Compounds containing heteroatoms, such as the one , have significant roles in organic synthesis, catalysis, and as materials for optoelectronic applications. Pyrimidine derivatives, for example, have been used as exquisite sensing materials and possess a range of biological and medicinal applications. This highlights the potential use of similar compounds in the development of sensors and biologically active materials (Jindal & Kaur, 2021).
Environmental and Toxicological Research
Synthetic phenolic antioxidants, including those with tert-butyl groups, have been studied for their occurrence, human exposure, and toxicity. This research area is crucial for understanding the environmental and health impacts of such compounds, suggesting that similar investigations could be relevant for N-(4-(tert-butyl)phenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)12-4-6-13(7-5-12)19-16(23)20-9-8-14(10-20)21-15(22)11-25-17(21)24/h4-7,14H,8-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSIPNXNWFFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991941.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2991943.png)




![4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B2991951.png)
![10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B2991952.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2991955.png)
![[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2991959.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2991960.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2991961.png)